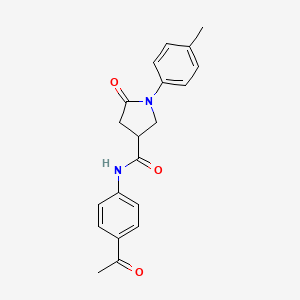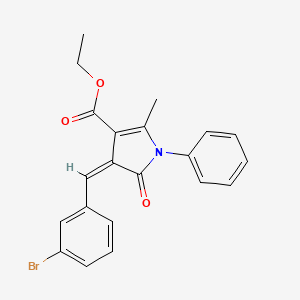![molecular formula C24H15F3N2O6 B11642961 3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features a combination of furan, pyrazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions.
Synthesis of the pyrazole ring: The pyrazole ring can be formed via condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the furan and pyrazole rings: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the benzoic acid moiety: This can be done through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid analogs: Compounds with similar structures but different substituents.
Other pyrazole derivatives: Compounds containing the pyrazole ring with various functional groups.
Furan derivatives: Compounds with the furan ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H15F3N2O6 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-[(4Z)-4-[[5-(4-methoxycarbonylphenyl)furan-2-yl]methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H15F3N2O6/c1-34-23(33)14-7-5-13(6-8-14)19-10-9-17(35-19)12-18-20(24(25,26)27)28-29(21(18)30)16-4-2-3-15(11-16)22(31)32/h2-12H,1H3,(H,31,32)/b18-12- |
InChI Key |
SHRMOZAZWBMKDM-PDGQHHTCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-2-methyl-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline](/img/structure/B11642879.png)
![N-(4-nitrophenyl)-N'-[(4Z)-2-oxo-1,2-dihydro-4H-3,1-benzoxazin-4-ylidene]acetohydrazide](/img/structure/B11642881.png)
![ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11642896.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11642910.png)


![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642938.png)
![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)

![methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642953.png)
![4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
![N-(3-chlorophenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11642971.png)

![N-benzyl-5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11642986.png)
